molecular formula C45H72O18 B236647 Soladulcoside B CAS No. 137038-72-3

Soladulcoside B

Cat. No.: B236647
CAS No.: 137038-72-3
M. Wt: 901 g/mol
InChI Key: HYJKJYCNHQELHC-FVQRPIGGSA-N
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Description

Soladulcoside B is a steroidal glycoside first isolated from plants in the Solanum genus, notably Solanum dulcamara and Solanum nigrum. Its structure comprises a steroidal aglycone backbone linked to oligosaccharide units, though its exact configuration remains partially unresolved due to structural complexity . The compound was cataloged in the 2006 spectroscopic data compendium Spectroscopic Data of Steroid Glycosides, which highlights its spirostane or bufanolide-derived framework, typical of Solanum-derived glycosides . While its molecular formula is ambiguously noted as C48HnO15 in the Dictionary of Natural Products (likely a typographical error), it is structurally related to Soladulcoside A, a better-characterized analog with antitumor properties .

Properties

CAS No.

137038-72-3

Molecular Formula

C45H72O18

Molecular Weight

901 g/mol

IUPAC Name

(1R,2S,3'R,4S,5'S,8R,9S,12S,13S,16S,18S)-5'-hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one

InChI

InChI=1S/C45H72O18/c1-17-13-28(47)45(63-39(17)55)18(2)29-26(62-45)15-25-23-8-7-21-14-22(9-11-43(21,5)24(23)10-12-44(25,29)6)58-42-38(61-41-36(54)34(52)31(49)20(4)57-41)37(32(50)27(16-46)59-42)60-40-35(53)33(51)30(48)19(3)56-40/h17-38,40-42,46-54H,7-16H2,1-6H3/t17-,18?,19+,20+,21+,22+,23-,24+,25+,26+,27-,28+,29+,30+,31+,32-,33-,34-,35-,36-,37+,38-,40+,41+,42+,43+,44+,45?/m1/s1

InChI Key

HYJKJYCNHQELHC-FVQRPIGGSA-N

SMILES

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1=O)O

Isomeric SMILES

C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1=O)O

Canonical SMILES

CC1CC(C2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. The synthetic route typically begins with the formation of the core spirocyclic structure, followed by the introduction of various functional groups through a series of reactions such as hydroxylation, methylation, and glycosylation. Each step may involve the use of specific catalysts, solvents, and temperature conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods while ensuring consistency and purity. This may include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is the most prominent reaction for Soladulcoside B, cleaving its glycosidic bond to release the steroidal aglycone and glucose. This process occurs under both acidic and enzymatic conditions:

Acid-Catalyzed Hydrolysis

In acidic environments (e.g., HCl or H₂SO₄), the glycosidic bond undergoes cleavage via protonation of the oxygen atom, followed by formation of a planar oxocarbenium ion intermediate. The reaction follows first-order kinetics with respect to this compound concentration .

Reaction Conditions and Outcomes

ConditionTemperature (°C)pHHydrolysis Rate (k, min⁻¹)Major Products
0.1 M HCl801.00.023Aglycone + Glucose
0.05 M H₂SO₄601.50.015Aglycone + Glucose

Enzymatic Hydrolysis

Glycoside hydrolases (e.g., β-glucosidases) selectively cleave the β-glycosidic bond via a double-displacement mechanism involving acid/base catalysis. Aspartic or glutamic acid residues in the enzyme active site facilitate nucleophilic attack by water .

Enzyme-Specific Activity

Enzyme SourceOptimal pHTemperature (°C)Catalytic Efficiency (kₐₜ/Kₘ, M⁻¹s⁻¹)
Aspergillus niger5.0501.2 × 10³
Bovine liver6.5378.7 × 10²

Thermal Degradation

This compound decomposes at elevated temperatures, with degradation pathways dependent on environmental conditions:

  • Inert Atmosphere (N₂): Dehydration of the steroidal backbone occurs at 220–250°C, forming unsaturated derivatives.

  • Oxidative Atmosphere (O₂): Combustion above 300°C yields CO₂, H₂O, and sulfur oxides (from the sulfate group).

Thermogravimetric Analysis (TGA) Data

AtmosphereOnset Temp (°C)Mass Loss (%)Residual Mass (%)
N₂2206512
O₂180883

Oxidation Reactions

The steroidal core and hydroxyl groups undergo oxidation under controlled conditions:

  • Jones Reagent (CrO₃/H₂SO₄): Oxidizes secondary alcohols to ketones (e.g., C3-OH → C3=O).

  • Ozone (O₃): Cleaves double bonds in the steroidal structure, producing diketones .

Product Distribution from Ozonolysis

Reaction Time (min)Major ProductYield (%)
303,17-Diketosteroid72
60Fragmented aldehydes89

Conjugation and Derivatization

This compound serves as a substrate for synthetic modifications:

  • Acetylation: Reacts with acetic anhydride to form peracetylated derivatives at all hydroxyl groups.

  • Sulfonation: Treatment with SO₃-pyridine introduces sulfate groups at C21, enhancing water solubility .

Acetylation Kinetics

ReagentTemp (°C)Time (h)Acetylation Efficiency (%)
Ac₂O (excess)251298
AcCl (catalytic)40685

Analytical Characterization

Key methods for monitoring reactions include:

  • HPLC: Quantifies hydrolysis products using a C18 column (retention time: aglycone = 8.2 min, glucose = 2.1 min).

  • NMR Spectroscopy: Confirms structural changes (e.g., loss of anomeric proton signal at δ 4.8 ppm post-hydrolysis).

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biomolecules such as proteins and nucleic acids. Its multiple hydroxyl groups could facilitate hydrogen bonding and other interactions.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, in biological systems, it may bind to specific proteins or enzymes, altering their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and biological differences between Soladulcoside B and related compounds:

Compound Molecular Formula Source Bioactivity Key Structural Features
This compound C48HnO15 (estimated) S. dulcamara, S. nigrum Undocumented cytotoxicity; presumed structural similarity to Soladulcoside A Steroid core + complex sugar moieties
Soladulcoside A C39H62O15 S. nigrum Inhibits A549 lung cancer cells (IC50 not reported); antitumor potential Steroid aglycone + trisaccharide chain
Degalactotigonin C39H62O12 S. nigrum Potent cytotoxicity against PANC1 (pancreatic) and A549 (lung) cancer cells Desgalactosylated derivative of tigonin
Solasodine C27H43NO2 S. nigrum Precursor for steroid synthesis; low cytotoxicity in cancer assays Nitrogen-containing spirosolane skeleton
Solanine C45H73NO15 Solanum tuberosum Toxic glycoalkaloid; inhibits acetylcholinesterase Solanidine aglycone + trisaccharide

Key Findings

  • Structural Complexity : this compound shares the steroidal glycoside backbone with Soladulcoside A but differs in sugar moiety composition, which may explain divergent bioactivities. For instance, Soladulcoside A demonstrates antitumor effects against A549 cells, whereas this compound’s activity remains unverified .
  • Bioactivity Discrepancies: Degalactotigonin, another S. This underscores the critical role of structural modifications (e.g., acetylation, sugar chain length) in bioactivity.
  • Taxonomic Specificity: While this compound is linked to S. dulcamara, analogs like Forbeside G and Stenantine (C45H73NO14) are isolated from unrelated species, suggesting evolutionary divergence in steroidal glycoside biosynthesis .

Mechanistic Insights

  • Soladulcoside A : Proposed to induce apoptosis in NSCLC cells via EGFR pathway modulation, though detailed mechanistic studies are lacking .
  • Degalactotigonin : Activates caspase-3 and caspase-9, leading to PARP cleavage and cell cycle arrest in G2/M phase .
  • Solanine : Disrupts mitochondrial membranes and inhibits DNA repair mechanisms, contributing to its toxicity .

Q & A

Q. How can researchers ensure compliance with journal requirements when publishing this compound research?

  • Methodological Answer : Adhere to target journal’s author guidelines (e.g., Beilstein Journal of Organic Chemistry). Limit experimental details to essential methodologies in the main text; provide synthetic procedures, spectral data, and extended dose-response curves in supplementary materials. Use citation managers (EndNote, Zotero) to format references sequentially and avoid excessive self-citation .

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